![molecular formula C12H11N B1584917 2,3-Dihidro-1H-benzo[de]isoquinolina CAS No. 22817-26-1](/img/structure/B1584917.png)

2,3-Dihidro-1H-benzo[de]isoquinolina

Descripción general

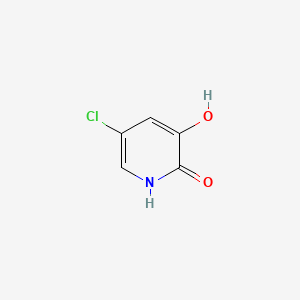

Descripción

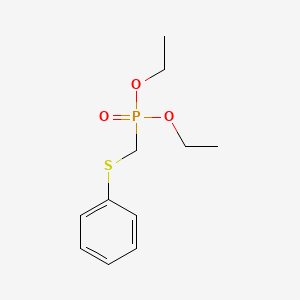

2,3-Dihydro-1H-benzo[de]isoquinoline is a heterocyclic compound . It has an empirical formula of C12H11N and a molecular weight of 169.22 .

Synthesis Analysis

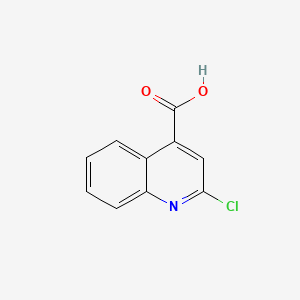

While specific synthesis methods for 2,3-Dihydro-1H-benzo[de]isoquinoline were not found in the search results, there are references to the use of acryloyl benzamides as key substrates in the synthesis of isoquinoline-1,3-diones .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1H-benzo[de]isoquinoline is represented by the SMILES stringC1NCc2cccc3cccc1c23 . The InChI key is NBWCGDRKSOXZNI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid . It has a green to brown appearance . The melting point is reported to be between 96.0-105.0°C .Aplicaciones Científicas De Investigación

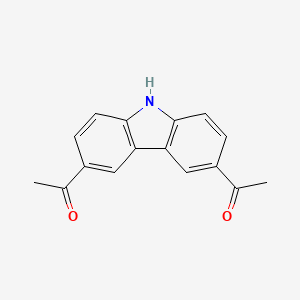

Bloques de construcción heterocíclicos

“2,3-Dihidro-1H-benzo[de]isoquinolina” se utiliza como un bloque de construcción heterocíclico en la síntesis química . Los compuestos heterocíclicos se utilizan ampliamente en muchas áreas de la química debido a sus estructuras y propiedades únicas.

Caracterización bioquímica

Este compuesto ha sido identificado y caracterizado bioquímicamente como un inhibidor selectivo de la polimerasa NS5B . Esto sugiere posibles aplicaciones en el desarrollo de fármacos antivirales, particularmente contra el virus de la hepatitis C (VHC).

Actividad antimicrobiana

Se han sintetizado y evaluado derivados de “this compound” para la actividad antimicrobiana . Esto indica su posible uso en el desarrollo de nuevos agentes antimicrobianos.

Aplicaciones medicinales

Los derivados de naftaleno diimida, que pueden sintetizarse a partir de “this compound”, tienen aplicaciones medicinales . Se pueden utilizar en el desarrollo de fármacos terapéuticos.

Sensores moleculares

Los derivados de naftaleno diimida también tienen posibles aplicaciones como sensores moleculares . Se pueden utilizar para detectar o medir propiedades físicas o sustancias químicas.

Optoelectrónica orgánica

Estos derivados también se pueden utilizar en optoelectrónica orgánica , que implica el uso de materiales orgánicos para convertir señales eléctricas en luz o viceversa.

Celdas fotovoltaicas

Los derivados de naftaleno diimida se pueden utilizar en el desarrollo de células fotovoltaicas . Estas células convierten la luz en electricidad y son una tecnología clave en la generación de energía solar.

Pantallas flexibles

Por último, estos derivados tienen posibles aplicaciones en pantallas flexibles . Esta tecnología se utiliza en varios dispositivos como teléfonos inteligentes, tabletas y televisores.

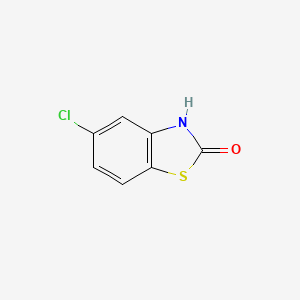

Safety and Hazards

The compound is classified as Aquatic Chronic 2, Eye Damage 1, and Skin Corrosion 1B . The hazard statements include H314 (causes severe skin burns and eye damage) and H411 (toxic to aquatic life with long-lasting effects) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray), P273 (avoid release to the environment), P280 (wear protective gloves/protective clothing/eye protection/face protection), P303 + P361 + P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Mode of Action

Some studies suggest that derivatives of this compound may have distinct antitumor selectivity against different cancer cell lines .

Result of Action

Some studies suggest that it may have weak to moderate anti-HSV activity , and distinct antitumor selectivity against different cancer cell lines .

Propiedades

IUPAC Name |

2,3-dihydro-1H-benzo[de]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWCGDRKSOXZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276862 | |

| Record name | 2,3-dihydro-1h-benzo[de]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22817-26-1 | |

| Record name | 2,3-dihydro-1h-benzo[de]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

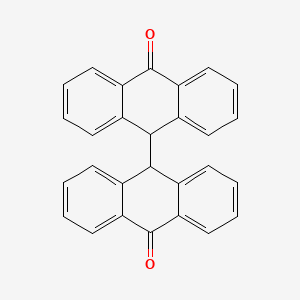

Q1: What makes 2,3-dihydro-1H-benzo[de]isoquinoline derivatives interesting for material science applications?

A: These compounds, particularly 1,8-naphthalimide derivatives, exhibit strong fluorescence, making them suitable for various applications. For instance, they have been incorporated into copolymers with methyl methacrylate, yielding materials with intense color and fluorescence resistant to solvent effects [].

Q2: How does the structure of 2,3-dihydro-1H-benzo[de]isoquinoline derivatives influence their fluorescence properties?

A: The presence of specific substituents significantly impacts their fluorescence behavior. For example, incorporating a tetramethylpiperidine (TMP) stabilizer fragment enhances their photostability, making them valuable as fluorescent whitening agents (FWAs) [].

Q3: Are there examples of 2,3-dihydro-1H-benzo[de]isoquinoline derivatives being used as sensors?

A: Yes, a novel 1,8-naphthalimide derivative, BUDIN, has been developed as a ratiometric fluorescent and colorimetric sensor for Cu2+ detection at nanomolar levels. The sensor exhibits a noticeable color change from yellow to blue upon binding with Cu2+, enabling both visual and fluorescence-based detection [].

Q4: How effective are these sensors in real-world applications?

A: BUDIN has demonstrated its effectiveness in detecting Cu2+ in food samples. Smartphone digital imaging studies further validated its practical application as an on-site detection tool for Cu2+, achieving a detection limit of 17.8 μM without requiring sophisticated equipment [].

Q5: Can 2,3-dihydro-1H-benzo[de]isoquinoline derivatives be used to detect other analytes besides metal ions?

A: Yes, a polymer-based sensor utilizing 2-allyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-sulfonyl azide (AISA) has been developed for the specific detection of hydrogen sulfide (H2S) []. This sensor exhibits a turn-on fluorescence response in the presence of H2S, enabling its visualization within living cells.

Q6: What makes this H2S sensor stand out?

A: The PSAISA sensor demonstrates high selectivity for H2S over other biologically relevant species, including HSO3−, SO42−, S2O32−, and cysteine. This selectivity is crucial for accurate H2S detection in complex biological environments [].

Q7: Have 2,3-dihydro-1H-benzo[de]isoquinoline derivatives been explored in the context of solar cell technology?

A: Yes, research has investigated the use of a 2,3-dihydro-1H-benzo[de]isoquinoline derivative, specifically 2-(2-ethylhexyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid (BQ), as a semiconducting surfactant in hybrid solar cells [].

Q8: What are the benefits of using BQ as a surfactant in solar cells?

A: Incorporating BQ as a surfactant in hybrid bulk heterojunction solar cells based on poly[2-methoxy-5-(3′,7′-dimethyloctyloxyl)-1,4-phenylene vinylene] and zinc oxide has been shown to enhance device performance [].

Q9: How does BQ improve the performance of these solar cells?

A: Devices incorporating BQ exhibit significantly lower activation energy compared to those without or with an insulating surfactant, leading to improved charge transport and increased short-circuit current. Impedance spectroscopy further confirms that BQ reduces injection resistance, contributing to the overall performance enhancement [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.